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Compound of Interest

Compound Name: 2-(Piperidin-4-yl)acetamide

Cat. No.: B176132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural analysis of 2-(piperidin-4-
yl)acetamide derivatives, a scaffold of significant interest in medicinal chemistry. These

compounds have shown diverse pharmacological activities, targeting a range of biological

entities including melanin-concentrating hormone receptor 1 (MCH R1), the hERG potassium

channel, T-type calcium channels, and soluble epoxide hydrolase. Understanding the intricate

relationship between the three-dimensional structure of these derivatives and their biological

function is paramount for the rational design of novel therapeutics with improved potency and

safety profiles.

This guide provides a comprehensive overview of the structural features, conformational

analysis, and structure-activity relationships (SAR) of 2-(piperidin-4-yl)acetamide derivatives.

It includes a compilation of quantitative structural and biological data, detailed experimental

methodologies for their synthesis and characterization, and visual representations of relevant

signaling pathways and experimental workflows.

Core Structural Features and Conformational
Analysis
The 2-(piperidin-4-yl)acetamide core consists of a piperidine ring substituted at the 4-position

with an acetamide group. The piperidine ring, a saturated heterocycle, typically adopts a chair

conformation to minimize steric strain. The substituents on the piperidine nitrogen and the
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acetamide nitrogen, as well as on the piperidine ring itself, significantly influence the overall

conformation and, consequently, the biological activity of the molecule.

Computational studies and experimental data from X-ray crystallography have shown that the

orientation of the acetamide side chain relative to the piperidine ring is a critical determinant of

biological activity. The conformational flexibility of this side chain allows it to adopt different

orientations to fit into the binding pockets of various biological targets. Furthermore, the nature

and position of substituents on aromatic rings, often incorporated into these derivatives, play a

crucial role in establishing key interactions with target proteins. For instance, in a crystal

structure of 2-[4(E)-2,6-bis-(4-chloro-phenyl)-3-ethyl-piperidin-4-yl-idene]acetamide, the

piperidine ring adopts a chair conformation, and the two chlorophenyl rings are oriented at a

dihedral angle of 45.59 (14)°.[1]

Structure-Activity Relationship (SAR) and Biological
Targets
The 2-(piperidin-4-yl)acetamide scaffold has been extensively explored to develop

antagonists for the MCH R1, which is involved in the regulation of energy homeostasis and is a

target for anti-obesity drugs.[2][3] SAR studies have revealed that hydrophobic properties on

the van der Waals surface of the molecules are generally favorable for MCH R1 antagonistic

activity, while the presence of polar or electronegative groups can be detrimental.[2][4] The

volume, shape, and flexibility of the molecule are also important factors.[2][4]

A significant challenge in the development of these derivatives has been their off-target activity,

particularly the blockade of the hERG potassium channel, which can lead to cardiotoxicity.[2][3]

The structural features influencing hERG blocking activity often overlap with those for MCH R1

antagonism, such as the presence of flexible aromatic rings and overall hydrophobicity.[2][4]

Therefore, a key aspect of the structural analysis of these compounds is to identify subtle

structural modifications that can dissociate these two activities.

Furthermore, derivatives of this scaffold have been investigated as antihypertensive agents

through the inhibition of T-type calcium channels.[5] Structure-activity relationship studies in

this context have highlighted the importance of the position of the amide structure and the

nature of substituents on a pendant benzene ring for potent and selective inhibition.[5]

Additionally, 2-(piperidin-4-yl)acetamide derivatives have been identified as potent inhibitors
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of soluble epoxide hydrolase, an enzyme involved in inflammation, demonstrating the versatility

of this chemical scaffold.[6]

Quantitative Data Summary
The following tables summarize key quantitative data from structural and biological studies of

2-(piperidin-4-yl)acetamide derivatives.

Table 1: Crystallographic Data for a Representative 2-(Piperidin-4-yl)acetamide Derivative

Parameter Value Reference

Compound

2-[4(E)-2,6-bis-(4-chloro-

phenyl)-3-ethyl-piperidin-4-yl-

idene]acetamide

[1][7]

Molecular Formula C21H22Cl2N2O [1][7]

Crystal System Monoclinic [1]

Space Group P21/c [1]

Piperidine Ring Conformation Chair [1][7]

Dihedral Angle between

Chlorophenyl Rings
45.59 (14)° [1][7]

Table 2: Physicochemical Descriptors and Biological Activities of 2-(Piperidin-4-yl)acetamide
Derivatives
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Derivative
Class

Key
Physicochemi
cal
Descriptors

Biological
Target

Activity Metric
(Example)

Reference

MCH R1

Antagonists

High

hydrophobicity,

vdW volume,

shape, flexibility

MCH R1 pIC50 [2][4]

hERG Blockers

Hydrophobicity,

presence of

flexible aromatic

rings

hERG Channel pIC50 [2][4]

Antihypertensive

Agents

Specific amide

position,

benzene ring

substituents

T-type Ca2+

Channels
IC50 [5]

sEH Inhibitors

Specific

substitutions on

piperidine and

acetamide

Soluble Epoxide

Hydrolase
IC50 [6]

Experimental Protocols
General Synthesis of 2-(Piperidin-4-yl)acetamide
Derivatives
A common synthetic route to 2-(piperidin-4-yl)acetamide derivatives involves the coupling of a

suitable piperidin-4-yl acetic acid derivative with a desired amine, or the reaction of a 2-
(piperidin-4-yl)acetamide with an appropriate alkylating or acylating agent. The following is a

generalized protocol:

Step 1: Synthesis of the Piperidin-4-yl Acetic Acid Intermediate This intermediate can be

synthesized from commercially available starting materials, often involving the protection of the
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piperidine nitrogen, followed by chain extension at the 4-position and subsequent hydrolysis to

the carboxylic acid.

Step 2: Amide Coupling Reaction

To a solution of the piperidin-4-yl acetic acid derivative in a suitable aprotic solvent (e.g.,

dichloromethane, DMF), add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic

base (e.g., DIPEA, triethylamine).

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

Add the desired amine to the reaction mixture.

Continue stirring at room temperature or with gentle heating until the reaction is complete

(monitored by TLC or LC-MS).

Work up the reaction mixture by washing with aqueous solutions to remove excess reagents

and byproducts.

Purify the crude product by column chromatography or recrystallization to obtain the final 2-
(piperidin-4-yl)acetamide derivative.

Step 3: N-Substitution of the Piperidine Ring

To a solution of the 2-(piperidin-4-yl)acetamide derivative in a suitable solvent, add a base

(e.g., K2CO3, triethylamine).

Add the desired alkylating or acylating agent (e.g., an alkyl halide, acid chloride, or sulfonyl

chloride).

Stir the reaction at an appropriate temperature until completion.

Work up and purify the product as described in Step 2.

Structural Characterization Methods
X-ray Crystallography: Single crystals of the synthesized compounds are grown, and

diffraction data is collected to determine the precise three-dimensional structure, including
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bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm

the chemical structure of the synthesized derivatives. Advanced NMR techniques, such as

NOESY and ROESY, can provide information about the solution-state conformation and

intermolecular interactions.

Computational Modeling: Molecular mechanics and quantum mechanics calculations are

employed to explore the conformational landscape of the derivatives. Quantitative Structure-

Activity Relationship (QSAR) studies are performed to correlate physicochemical properties

with biological activity, often using descriptors related to hydrophobicity, electronics, and

sterics.[2][4]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and a general experimental workflow for the structural analysis of 2-(piperidin-4-yl)acetamide
derivatives.
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Caption: MCH R1 Signaling Pathway and Antagonism by 2-(Piperidin-4-yl)acetamide
Derivatives.
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Caption: Mechanism of hERG Potassium Channel Blockade.
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Caption: T-type Calcium Channel Blockade in Hypertension.
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Caption: Soluble Epoxide Hydrolase (sEH) Inhibition Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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